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Cat. No.: B608845 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thiol-maleimide ligation is a cornerstone of bioconjugation, prized for its high selectivity,

efficiency, and mild reaction conditions.[1][2] This chemistry facilitates the covalent attachment

of molecules to proteins, peptides, and other biomolecules that possess free sulfhydryl (thiol)

groups, typically found in cysteine residues.[3][4] The reaction proceeds via a Michael addition

mechanism, where the nucleophilic thiol group attacks the electron-deficient double bond of the

maleimide ring, resulting in the formation of a stable thioether bond.[5] This process is highly

chemoselective for thiols within a pH range of 6.5 to 7.5, where the reaction with thiols is

approximately 1,000 times faster than with amines.

The Mal-PEG5-acid linker is a bifunctional reagent designed to leverage this specific

chemistry. It features:

A Maleimide Group: For specific covalent conjugation to thiol-containing molecules.

A PEG5 Spacer: A short, hydrophilic polyethylene glycol chain that enhances the solubility of

the conjugate in aqueous media and can reduce steric hindrance.

A Terminal Carboxylic Acid: Provides a second reactive site for subsequent conjugation, for

instance, to primary amines using carbodiimide chemistry (e.g., EDC), allowing for the

creation of more complex bioconjugates.
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This combination makes Mal-PEG5-acid a versatile tool in various applications, including the

development of Antibody-Drug Conjugates (ADCs), PROTACs, and the functionalization of

proteins and surfaces.

Reagent Data: Mal-PEG5-acid
This section details the physical and chemical properties of the Mal-PEG5-acid reagent.

Property Value References

Chemical Name

1-(2,5-dioxo-2,5-dihydro-1H-

pyrrol-1-yl)-3,6,9,12,15-

pentaoxaoctadecan-18-oic

acid

CAS Number 1286755-26-7

Molecular Formula C17H27NO9

Molecular Weight 389.40 g/mol

Purity >98%

Solubility
Soluble in DMSO, DCM

(Dichloromethane).

Storage (Solid)

Short term (days to weeks) at

0-4°C. Long term (months to

years) at -20°C. Store dry and

protected from light.

Storage (Stock Solution)

In DMSO: -80°C for up to 6

months; -20°C for up to 1

month. Protect from light.

Avoid repeated freeze-thaw

cycles.
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Successful thiol-maleimide conjugation requires careful control of several experimental

parameters to maximize yield and ensure specificity.
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Parameter Recommendation
Rationale and
Considerations

pH 6.5 - 7.5

This is the most critical

parameter. Below pH 6.5, the

thiol group is protonated,

reducing its nucleophilicity and

slowing the reaction rate.

Above pH 7.5, the maleimide

ring becomes susceptible to

hydrolysis, rendering it

inactive, and competing

reactions with primary amines

(e.g., lysine) can occur.

Buffer Selection
Phosphate Buffered Saline

(PBS), HEPES, Tris buffers.

The buffer must be free of

extraneous thiol-containing

compounds (e.g., DTT).

Buffers should be degassed by

vacuum or by bubbling with an

inert gas (N₂ or Ar) to prevent

oxidation of thiols to disulfides.

Molar Ratio

10- to 20-fold molar excess of

Mal-PEG5-acid over the thiol-

containing biomolecule.

A molar excess of the

maleimide reagent is used to

drive the reaction to

completion. The optimal ratio

should be determined

empirically for each specific

application.

Temperature
4°C or Room Temperature (20-

25°C).

The reaction rate is faster at

room temperature. For

sensitive proteins prone to

degradation, performing the

reaction at 4°C is

recommended.
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Reaction Time
Room Temperature: 2-4 hours.

4°C: Overnight (8-16 hours).

Reaction times should be

optimized. Longer incubations

may be needed, especially at

lower temperatures or

concentrations.

Disulfide Reduction
Use TCEP (Tris(2-

carboxyethyl)phosphine).

To make cysteine residues

available for conjugation,

disulfide bonds must be

reduced. TCEP is ideal as it is

stable, odorless, and does not

need to be removed prior to

the maleimide reaction. DTT

can be used but must be

removed (e.g., by dialysis)

before adding the maleimide

reagent.

Visualizations
Reaction Mechanism
Caption: Mechanism of Thiol-Maleimide Michael Addition.
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1. Preparation

2. Conjugation

3. Purification & Analysis

Prepare Thiol-Molecule
(e.g., Protein in pH 7.2 PBS)

Optional: Reduce Disulfides
(Add TCEP, incubate 30 min)

Prepare Mal-PEG5-acid
(e.g., 10 mM stock in DMSO)

Combine Reactants
(Add Mal-PEG5-acid to Protein)

Incubate
(2h at RT or overnight at 4°C)

Purify Conjugate
(e.g., SEC, Dialysis)

Characterize Product
(SDS-PAGE, MS, HPLC)

Click to download full resolution via product page

Caption: General workflow for protein conjugation using Mal-PEG5-acid.

Experimental Protocols
Protocol 1: General Protein Labeling with Mal-PEG5-acid
This protocol provides a general procedure for conjugating Mal-PEG5-acid to a thiol-containing

protein, such as an antibody or an engineered protein with surface-exposed cysteine residues.
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Materials:

Thiol-containing protein

Mal-PEG5-acid

Anhydrous Dimethyl Sulfoxide (DMSO)

Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4, or 100 mM HEPES buffer,

pH 7.0-7.5. Buffer must be degassed.

(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.

Purification system: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25),

or dialysis cassette (e.g., 10K MWCO).

Procedure:

Prepare the Protein Solution:

Dissolve or dilute the protein in degassed Conjugation Buffer to a concentration of 1-10

mg/mL.

If the protein is in a buffer containing thiols (e.g., DTT) or primary amines (e.g., Tris at a

high concentration), exchange it into the Conjugation Buffer first.

(Optional) Reduce Disulfide Bonds:

If necessary to expose cysteine thiols, add a 10-fold molar excess of TCEP to the protein

solution.

Incubate for 30-60 minutes at room temperature under an inert gas (N₂ or Ar) to prevent

re-oxidation of thiols.

Prepare Mal-PEG5-acid Stock Solution:

Immediately before use, allow the vial of Mal-PEG5-acid to warm to room temperature.
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Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO.

Vortex briefly to ensure it is fully dissolved.

Conjugation Reaction:

Add a 10- to 20-fold molar excess of the Mal-PEG5-acid stock solution to the protein

solution. Add the solution dropwise while gently stirring or vortexing.

Incubate the reaction mixture. Choose one of the following:

Room temperature (20-25°C): Incubate for 2-4 hours.

4°C: Incubate overnight (8-16 hours).

Protect the reaction from light if any components are light-sensitive.

Purification of the Conjugate:

Remove unreacted Mal-PEG5-acid and other small molecules by running the reaction

mixture through a desalting SEC column pre-equilibrated with a suitable storage buffer

(e.g., PBS).

Alternatively, purify the conjugate by dialyzing against the storage buffer. Perform at least

three buffer changes.

Characterization and Storage:

Analyze the purified conjugate using SDS-PAGE, HPLC, and/or Mass Spectrometry to

confirm successful conjugation.

Determine the protein concentration (e.g., via BCA assay).

Store the final conjugate under appropriate conditions, typically at 4°C for short-term or

aliquoted and frozen at -20°C or -80°C for long-term storage.

Protocol 2: Quantification of Conjugation Efficiency
using Ellman's Reagent
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This assay determines the number of free thiols remaining after the conjugation reaction,

allowing for an indirect measurement of conjugation efficiency.

Materials:

Ellman’s Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

Cysteine or N-acetylcysteine for standard curve.

Pre-conjugation protein sample (control).

Post-conjugation, purified protein sample.

Procedure:

Prepare DTNB Solution: Dissolve DTNB in the Reaction Buffer to a final concentration of 4

mg/mL.

Prepare Standard Curve: Prepare a series of known concentrations of cysteine (e.g., 0 to

100 µM) in the Reaction Buffer.

Sample Preparation: Dilute the control and conjugated protein samples to a suitable

concentration (e.g., 0.1-1.0 mg/mL) in the Reaction Buffer.

Reaction:

In a 96-well plate, add 50 µL of each standard and sample to separate wells.

Add 5 µL of the DTNB solution to each well. Include a blank with only buffer and DTNB.

Incubate for 15 minutes at room temperature, protected from light.

Measurement: Read the absorbance at 412 nm using a plate reader.

Quantification:

Subtract the blank absorbance from all readings.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plot the absorbance of the standards versus their concentrations to create a standard

curve.

Use the standard curve to determine the concentration of free thiols in the control and

conjugated samples. The difference indicates the amount of thiol that has reacted with the

maleimide.

Applications in Research and Drug Development
The specificity and efficiency of the thiol-maleimide reaction make Mal-PEG5-acid a valuable

tool in several advanced applications.

Antibody-Drug Conjugates (ADCs): Mal-PEG5-acid can be used to link a cytotoxic drug to

an antibody. The carboxylic acid end is first coupled to the drug, and the maleimide end is

then conjugated to reduced cysteine residues on the antibody, enabling targeted drug

delivery.

PROTAC Development: In Proteolysis Targeting Chimeras (PROTACs), this linker can

connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase, facilitating the

degradation of the target protein.

Protein and Peptide Labeling: This linker allows for the site-specific attachment of various

functional molecules (after activation of the carboxyl group) to proteins and peptides for

studies in proteomics and diagnostics.

Surface Functionalization: Biomolecules can be tethered to surfaces (e.g., nanoparticles,

biosensors) that have been functionalized with thiols, using the maleimide group for

attachment.

Conceptual Diagram: ADC Formation
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Caption: Conceptual pathway for creating an ADC using a maleimide linker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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